molecular formula C19H21ClN2OS B5130423 1-benzyl-4-{[(4-chlorophenyl)thio]acetyl}piperazine

1-benzyl-4-{[(4-chlorophenyl)thio]acetyl}piperazine

Cat. No. B5130423
M. Wt: 360.9 g/mol
InChI Key: VNWFSFVZEVRPTH-UHFFFAOYSA-N
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Description

1-benzyl-4-{[(4-chlorophenyl)thio]acetyl}piperazine, commonly known as BCTP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.

Mechanism of Action

BCTP acts by binding to the allosteric site of mGluR5, which leads to the inhibition of its signaling pathway. This results in the modulation of various neurotransmitters, including glutamate, dopamine, and GABA, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
BCTP has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the prevention of neurodegeneration. It has also been shown to have potential applications in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia.

Advantages and Limitations for Lab Experiments

BCTP has several advantages for lab experiments, including its high selectivity and potency for mGluR5, which allows for the precise modulation of its signaling pathway. However, its limitations include its low solubility in aqueous solutions and its potential for off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the research on BCTP, including the development of new analogs with improved pharmacological properties, the investigation of its potential applications in the treatment of various neurological disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of BCTP in combination with other drugs may provide new opportunities for the treatment of complex neurological disorders.

Synthesis Methods

The synthesis of BCTP involves the reaction between 1-benzylpiperazine and 4-chlorobenzenethiol in the presence of acetic anhydride and anhydrous potassium carbonate. The reaction takes place under reflux conditions for several hours, followed by purification and isolation of the product using chromatography techniques.

Scientific Research Applications

BCTP has been extensively studied for its potential applications in the field of neuroscience. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes, including learning and memory, addiction, and neurodegeneration.

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(4-chlorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2OS/c20-17-6-8-18(9-7-17)24-15-19(23)22-12-10-21(11-13-22)14-16-4-2-1-3-5-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWFSFVZEVRPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzylpiperazin-1-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone

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